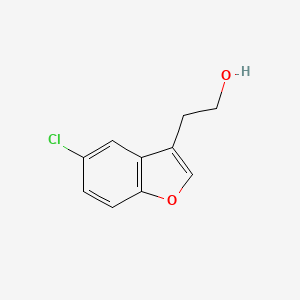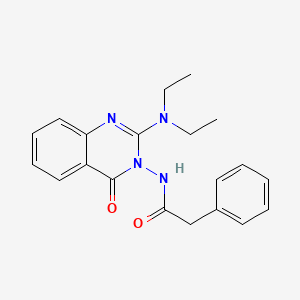
N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-phenylacetamide is a synthetic organic compound with the molecular formula C20H22N4O2 and a molecular weight of 350.4143 g/mol . This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings. The compound also contains a diethylamino group and a phenylacetamide moiety, contributing to its unique chemical properties.
準備方法
The synthesis of N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by a diethylamino group.
Attachment of the Phenylacetamide Moiety: The phenylacetamide moiety is attached through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various quinazolinone derivatives with modified functional groups.
科学的研究の応用
N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe molecule for studying enzyme interactions and receptor binding, due to its ability to interact with biological macromolecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in disease pathways.
作用機序
The mechanism of action of N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of these targets, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic or biological outcome.
類似化合物との比較
N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-phenylacetamide can be compared with other similar compounds, such as:
Quinazolinone Derivatives: These compounds share the quinazolinone core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Phenylacetamide Derivatives: These compounds contain the phenylacetamide moiety but differ in their core structures, resulting in different reactivity and applications.
Diethylamino Substituted Compounds: These compounds have the diethylamino group but differ in their core structures and other substituents, affecting their overall properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
特性
分子式 |
C20H22N4O2 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
N-[2-(diethylamino)-4-oxoquinazolin-3-yl]-2-phenylacetamide |
InChI |
InChI=1S/C20H22N4O2/c1-3-23(4-2)20-21-17-13-9-8-12-16(17)19(26)24(20)22-18(25)14-15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3,(H,22,25) |
InChIキー |
RLIDUKTUBFKWDR-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC2=CC=CC=C2C(=O)N1NC(=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B8435873.png)
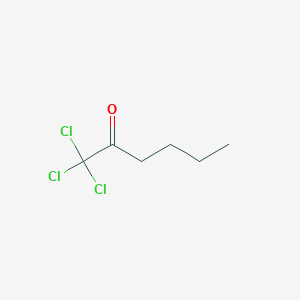
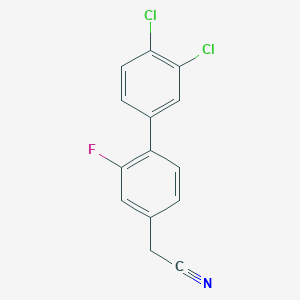
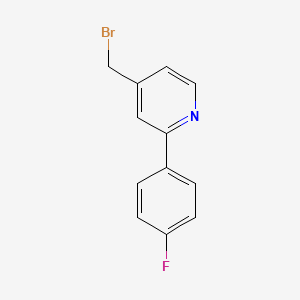


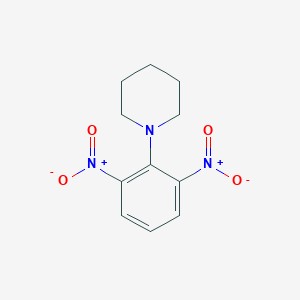
![6-Hydroxymethyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B8435957.png)
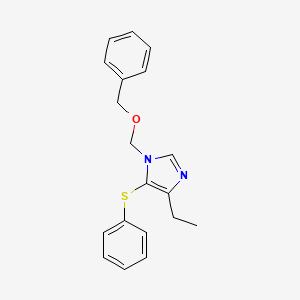

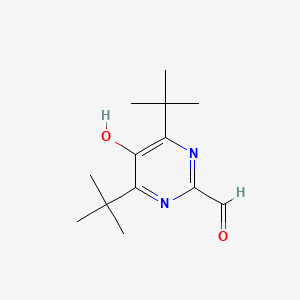
![1-(4-Chlorobenzo[b]thiophen-2-yl)propan-1-one](/img/structure/B8435981.png)
